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Abstract
TSR-011, also known as Belizatinib, is a potent, orally bioavailable small molecule inhibitor

targeting both Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA,

TRKB, and TRKC).[1] It was investigated for the treatment of advanced solid tumors and

lymphomas, particularly those harboring ALK or TRK gene rearrangements.[2] Preclinical

studies demonstrated its activity against wild-type ALK and clinically relevant resistance

mutations. A Phase 1 clinical trial (NCT02048488) established its safety, tolerability, and

pharmacokinetic profile, and also showed preliminary signs of anti-tumor activity.[2][3]

However, further development of TSR-011 was discontinued due to the competitive landscape

of ALK inhibitors and benefit/risk considerations.[2] This guide provides a comprehensive

overview of the pharmacological profile of TSR-011, detailing its mechanism of action,

preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Mechanism of Action
TSR-011 is a dual inhibitor of the ALK and TRK families of receptor tyrosine kinases.[2] In

various cancers, chromosomal rearrangements can lead to the formation of fusion proteins

involving ALK or TRK, resulting in constitutively active kinases that drive oncogenic signaling

pathways.[2] These pathways regulate critical cellular processes such as proliferation and

survival. TSR-011 competitively binds to the ATP-binding pocket of these kinases, thereby

blocking their catalytic activity and inhibiting downstream signaling.
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ALK Signaling Pathway
The Anaplastic Lymphoma Kinase (ALK) signaling pathway, when constitutively activated by

fusion events (e.g., EML4-ALK in non-small cell lung cancer), promotes cell proliferation and

survival through several downstream cascades, including the RAS-RAF-MEK-ERK (MAPK),

PI3K-AKT, and JAK-STAT pathways. TSR-011 inhibits the initial phosphorylation step of this

cascade, thereby blocking these downstream oncogenic signals.
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ALK Signaling Pathway Inhibition by TSR-011

TRK Signaling Pathway
The Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC) are receptors for

neurotrophins. Gene fusions involving TRK can also lead to constitutively active kinases that
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signal through similar downstream pathways as ALK, including the MAPK and PI3K-AKT

pathways, to promote tumor growth. TSR-011's inhibition of TRK kinases blocks these signals.
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TRK Signaling Pathway Inhibition by TSR-011

Preclinical Pharmacology
In Vitro Kinase Inhibition
TSR-011 demonstrated potent inhibition of wild-type ALK and TRK kinases in biochemical

assays. It also showed significant activity against certain crizotinib-resistant ALK mutations.
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Target Kinase IC50 (nM)

Wild-type ALK 0.7[1]

TRKA < 3[4]

TRKB < 3[4]

TRKC < 3[4]

L1196M ALK mutant ~200-fold more potent than crizotinib

R1275Q ALK mutant ~10-fold more potent than crizotinib

IC50: Half-maximal inhibitory concentration.

Cell-Based Assays
TSR-011 showed potent anti-proliferative activity in ALK-dependent cellular models.

In Vivo Animal Models
In preclinical mouse models, oral administration of TSR-011 led to significant tumor growth

inhibition in ALK-dependent tumors.

Animal Model Dosing Outcome

Karpas-299 tumor xenograft 60 mg/kg (oral)
Complete ALK inhibition at 8

hours.

Mouse models 60 mg/kg daily (oral) > 80% tumor growth inhibition.

Clinical Pharmacology (Phase 1 Study:
NCT02048488)
Study Design
This was a Phase 1, open-label, dose-escalation trial in patients with advanced solid tumors

and lymphomas with ALK or TRK positivity.[2] The primary objective was to assess the safety

and tolerability of TSR-011 and to determine the recommended Phase 2 dose (RP2D).[2]
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Phase 1 Clinical Trial Workflow for TSR-011

Pharmacokinetics
Pharmacokinetic parameters were evaluated following oral administration of TSR-011.

Dose Cmax (ng/mL) Tmax (h) AUC (ng*h/mL)

Data not fully provided

in public sources

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the

plasma concentration-time curve.

Safety and Tolerability
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The recommended Phase 2 dose (RP2D) was determined to be 40 mg every 8 hours (Q8h).[2]

Doses of 320 mg and 480 mg once daily (Q24h) exceeded the maximum tolerated dose (MTD).

[2]

Treatment-Emergent Adverse Events (TEAEs) at RP2D (40 mg Q8h)

Adverse Event Grade 3-4 Incidence

Most Common TEAEs 3.2 - 6.5%

Clinical Efficacy
Preliminary anti-tumor activity was observed in ALK inhibitor-naïve patients with ALK-positive

non-small cell lung cancer (NSCLC).

Patient Population Best Overall Response

ALK inhibitor-naïve NSCLC (n=14) Partial Response: 6 patients

Stable Disease: 8 patients

Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative
Protocol)
Note: The specific protocol for TSR-011 is not publicly available. This is a representative

protocol for a typical in vitro kinase assay.

Reagents and Materials: Recombinant human ALK or TRK kinase, biotinylated peptide

substrate, ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), TSR-011 (in DMSO), and

a detection system (e.g., LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase

Assay).

Procedure:
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1. A serial dilution of TSR-011 is prepared in DMSO and then diluted in kinase reaction

buffer.

2. The kinase, peptide substrate, and TSR-011 are added to the wells of a microplate.

3. The kinase reaction is initiated by the addition of ATP.

4. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

5. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a

suitable detection method (e.g., time-resolved fluorescence resonance energy transfer or

luminescence).

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of

TSR-011, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Representative Protocol)
Note: The specific protocol for TSR-011 is not publicly available. This is a representative

protocol for a typical cell-based proliferation assay.

Cell Lines: An ALK- or TRK-dependent cancer cell line (e.g., Karpas-299 for ALK).

Reagents and Materials: Cell culture medium, fetal bovine serum, penicillin-streptomycin,

TSR-011 (in DMSO), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell

Viability Assay).

Procedure:

1. Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere

overnight.

2. A serial dilution of TSR-011 is prepared in cell culture medium and added to the cells.

3. The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2

incubator.
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4. The cell viability reagent is added to each well, and the plate is incubated according to the

manufacturer's instructions.

5. The luminescence, fluorescence, or absorbance is measured using a plate reader.

Data Analysis: The percentage of cell proliferation inhibition is calculated for each

concentration of TSR-011, and the GI50 (concentration for 50% of maximal inhibition of cell

proliferation) is determined.

In Vivo Tumor Xenograft Study (Representative
Protocol)
Note: The specific protocol for TSR-011 is not publicly available. This is a representative

protocol for a typical in vivo xenograft study.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

Procedure:

1. An ALK- or TRK-dependent cancer cell line is implanted subcutaneously into the flank of

the mice.

2. When tumors reach a palpable size, the mice are randomized into treatment and control

groups.

3. TSR-011 is formulated for oral gavage and administered daily at various dose levels. The

control group receives the vehicle.

4. Tumor volume and body weight are measured regularly (e.g., twice weekly).

5. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the

mean tumor volume between the treated and control groups.

Clinical Pharmacokinetic Analysis
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Sample Collection: Blood samples are collected from patients at pre-defined time points

before and after the administration of TSR-011.

Sample Processing: Plasma is separated from the blood samples by centrifugation and

stored frozen until analysis.

Bioanalysis: The concentration of TSR-011 in plasma samples is determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated

using non-compartmental analysis software.

Conclusion
TSR-011 is a potent dual inhibitor of ALK and TRK kinases that demonstrated promising

preclinical activity and a manageable safety profile in a Phase 1 clinical trial. While its clinical

development was halted, the data generated from its investigation contribute to the broader

understanding of targeting ALK and TRK pathways in oncology and provide a valuable case

study for drug development professionals. The information presented in this guide serves as a

comprehensive resource for researchers and scientists interested in the pharmacological

profile of this compound.
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To cite this document: BenchChem. [Pharmacological Profile of TSR-011 (Belizatinib): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1241391#pharmacological-profile-of-ts-011]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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